molecular formula C20H21N5O5S B000724 Nafamostat mesylate CAS No. 82956-11-4

Nafamostat mesylate

Katalognummer: B000724
CAS-Nummer: 82956-11-4
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: ZESSXQLDESEKGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nafamostat mesylate (C₁₉H₁₇N₅O₂·2CH₃SO₃H) is a synthetic serine protease inhibitor with broad-spectrum activity against coagulation factors (e.g., thrombin, factors VIIa, Xa, XIIa), complement system proteases, and transmembrane protease serine 2 (TMPRSS2) . It is clinically used as an anticoagulant during continuous kidney replacement therapy (CKRT) and for treating pancreatitis . Its short half-life (~8 minutes) and local action within dialysis circuits make it suitable for critically ill patients at high bleeding risk .

Analyse Chemischer Reaktionen

Synthetic Reactions

Nafamostat mesylate is synthesized through a multi-step process involving esterification and salt formation. Key reactions include:

Intermediate Formation

  • 3-Guanidinobenzoic Acid Hydrochloride Synthesis :
    m-Aminobenzoic acid reacts with cyanamide in ethanol using hydrochloric acid (25–35% ethanol-HCl) as a catalyst.
    Reaction Conditions :
    • Temperature: 65–75°C
    • Yield: ~72%

Esterification

  • The intermediate reacts with 6-amidino-2-naphthol mesylate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
    Reaction Conditions :
    • Solvent: Dichloromethane or pyridine
    • Yield: ~85%

Salt Formation

  • The free base is treated with methanesulfonic acid to form the mesylate salt:
    Molar Ratios :
    • 2.0–2.3 eq. for dimethyl sulfonate impurity
    • 5.0–6.0 eq. for pentamethyl sulfonate impurity

Metabolic Reactions

This compound undergoes rapid hydrolysis in vivo, primarily converting to 4-guanidinobenzoic acid (4-GBA) , an inactive metabolite.

Key Metabolic Pathways

ParameterValueSource
Half-life (IV) 8–83 seconds (species-dependent)
Bioavailability (Oral) 0.95–1.59% (rat model)
Primary Metabolite 4-GBA
  • Enzymatic Hydrolysis :
    Serum esterases cleave the ester bond, releasing 4-GBA and 6-amidino-2-naphthol mesylate .

Degradation and Stability

This compound is highly unstable under basic conditions and sensitive to pH, temperature, and light.

pH-Dependent Solubility and Degradation

pHSolubility (mg/mL)Total Impurities (%)
1.217.50 ± 0.0140.21
6.815.37 ± 0.0190.45
9.00.078 ± 0.0053.12
Data from stability studies
  • Degradation Products :
    • Hydrolysis products (4-GBA, 6-amidino-2-naphthol)
    • Oxidation byproducts (sulfoxide derivatives)

Storage Conditions

  • Optimal : Light-shielding container at 1–30°C
  • Degradation Rate : Increases by 12% at 40°C/75% RH over 4 weeks

Impurity Formation

Critical impurities arise during synthesis and storage:

Common Impurities

Impurity NameFormation CauseMaximum Limit (%)
6-Amidino-2-naphthyl-3-guanidinobenzoate dimethyl sulfonateExcess methanesulfonic acid (2.3 eq.)0.15
6-Amidino-2-naphthyl-3-guanidinobenzoate pentamethylsulfonateExcess methanesulfonic acid (6.0 eq.)0.10
4-GBAHydrolysis0.20
Data from patent filings and HPLC analyses

Solid-Phase Extraction (SPE) Optimization

Washing SolventEluting SolventRecovery (%)
0.1% Formic AcidMethanol82.58
Distilled Water0.1% Formic Acid75.28
Optimal SPE conditions for LC-MS/MS quantification

LC-MS/MS Parameters

  • Ionization Mode : Positive ESI
  • MRM Transition : m/z 174.4 → 165.8 (Nafamostat), m/z 177.4 → 168.9 (Internal Standard)
  • Retention Time : 1.17 min

Reaction Mechanisms

  • Serine Protease Inhibition :
    Nafamostat acts as a slow, tight-binding inhibitor, forming a stable acyl-enzyme intermediate with proteases like TMPRSS2 .
  • Anticoagulant Activity :
    Inhibits thrombin (Ki = 15 nM) and Factor Xa via competitive binding to active serine sites .

This comprehensive analysis underscores the compound’s reactivity in synthetic, metabolic, and degradative contexts, providing a foundation for quality control and therapeutic optimization.

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Nafamostat mesylate has garnered attention for its potential anticancer properties. Research indicates that NM can inhibit tumor growth and metastasis across several cancer types:

  • Mechanism of Action : NM exerts its antitumor effects through various signaling pathways, including the NF-κB pathway. It has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the IκBα/NF-κB/p65 nuclear translocation process .
  • Cancer Types :
    • Pancreatic Cancer : NM has demonstrated efficacy in reducing tumor volume and weight in in vivo models.
    • Colorectal Cancer : Studies indicate that NM sensitizes cancer cells to chemotherapy agents like oxaliplatin, enhancing their effectiveness .
    • Hepatocellular and Gastric Cancers : NM's combination with other chemotherapeutics has shown promising results in reducing NF-κB activity, leading to decreased tumor growth .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeMechanism of ActionResults
PancreaticInhibition of NF-κB signalingReduced tumor size and weight
ColorectalSensitization to oxaliplatinIncreased apoptosis
HepatocellularCombination with gemcitabineDecreased NF-κB activation
GastricCombination with paclitaxelEnhanced chemotherapy efficacy

Antiviral Applications

Recent studies have highlighted NM's potential as an antiviral agent, particularly against SARS-CoV-2:

  • Mechanism : NM inhibits TMPRSS2, a protease essential for the viral entry into host cells. This action significantly reduces viral load in experimental models .
  • Clinical Trials : The RACONA study demonstrated that NM could be safely administered to hospitalized COVID-19 patients, showing a good safety profile while potentially improving clinical outcomes .

Table 2: Clinical Trials Involving this compound for COVID-19

Study NamePhaseFindings
RACONAPhase IISafe for use in hospitalized patients
Ko et al.Phase Ib/IIaReduced SARS-CoV-2 titers in lung tissue

Anticoagulation Therapy

This compound is also recognized for its anticoagulant properties:

  • Clinical Use : It has been utilized effectively in extracorporeal hemofiltration and dialysis due to its ability to inhibit multiple factors in the coagulation cascade .
  • Mechanism : By inhibiting thrombin and other serine proteases involved in clot formation, NM helps maintain hemostasis during medical procedures requiring anticoagulation.

Table 3: Anticoagulant Applications of this compound

ApplicationMechanismClinical Relevance
Extracorporeal HemofiltrationInhibition of thrombin and kallikreinPrevents clotting during procedures
DialysisAnticoagulant effectEnsures smooth blood flow

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Biochemical Comparisons

Camostat Mesylate

  • Mechanism : Both nafamostat and camostat inhibit TMPRSS2, but nafamostat forms more stable enzyme-substrate complexes, resulting in 10-fold higher potency against SARS-CoV-2 entry .
  • Antiviral Efficacy : In vitro studies show nafamostat achieves 15-fold greater inhibition of SARS-CoV-2 spike protein fusion compared to camostat (IC₅₀: 0.0022 μM vs. 0.034 μM) . Animal models confirm nafamostat’s superiority in blocking TMPRSS2-mediated viral entry .
  • Clinical Use : Camostat is primarily used for pancreatitis, while nafamostat has broader applications in anticoagulation and antiviral therapy .

Heparin Sodium

  • Mechanism : Heparin acts via antithrombin III, whereas nafamostat directly inhibits coagulation proteases .
  • Safety : Heparin reduces platelet (PLT) counts and hemoglobin (HGB) levels, increasing anemia risk. Nafamostat preserves PLT/HGB levels, making it safer for patients with bleeding risks .
  • Efficacy : In CKRT, heparin and nafamostat show comparable filter life (~26 hours), but nafamostat reduces bleeding complications .

Regional Citrate Anticoagulation (RCA)

  • Mechanism : Citrate chelates calcium to prevent clotting, while nafamostat inhibits proteases .
  • Safety : Both are safe for high-bleeding-risk patients, but citrate requires strict calcium monitoring. Nafamostat’s short half-life minimizes systemic effects .
  • Efficacy : Observational studies report similar filter longevity between nafamostat and citrate (~24–26 hours) .

Data Tables

Table 1: Pharmacological Properties of Anticoagulants

Parameter Nafamostat Mesylate Camostat Mesylate Heparin Sodium Regional Citrate
Primary Mechanism Serine protease inhibitor Serine protease inhibitor Antithrombin III activation Calcium chelation
Half-Life 8 minutes 1–2 hours 1–2 hours N/A
TMPRSS2 Inhibition IC₅₀: 0.0022 μM IC₅₀: 0.034 μM N/A N/A
Impact on PLT/HGB No significant effect N/A Reduces PLT/HGB No significant effect

Table 2: Clinical Outcomes in CKRT (Selected Studies)

Study Design Nafamostat Dose (mg/h) Filter Life (Hours) Bleeding Risk Reference
Observational (n=120) 5–30 26.4 ± 8.2 Low
Retrospective (n=75) 20–35 24.1 ± 7.5 Comparable to citrate
RCT vs. Heparin (n=60) 20–50 26.6 ± 9.1 Lower than heparin

Antiviral Comparisons Beyond Camostat

  • Bromhexine : A TMPRSS2 inhibitor with weaker activity (IC₅₀: 0.75 μM) compared to nafamostat .

Biologische Aktivität

Nafamostat mesylate is a synthetic serine protease inhibitor that has garnered attention for its diverse biological activities, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an inhibitor of serine proteases, including transmembrane protease serine 2 (TMPRSS2), which plays a crucial role in viral entry, particularly for viruses like SARS-CoV-2. By inhibiting these proteases, nafamostat can prevent viral replication and spread . Additionally, it has been shown to modulate various cellular pathways involved in cancer progression, such as the NF-κB signaling pathway, which is often implicated in tumor metastasis and angiogenesis .

Neuroblastoma Studies

Recent studies have highlighted this compound's potential in treating neuroblastoma, a highly aggressive childhood cancer. In vitro experiments demonstrated that nafamostat significantly inhibited the migration and invasion of Neuro-2a neuroblastoma cells without affecting their proliferation at 24 hours post-treatment. The inhibition of vascular endothelial growth factor (VEGF) production was identified as a key mechanism behind its effects on tumor cell motility .

Table 1: Effects of this compound on Neuro-2a Cells

ParameterControl GroupThis compound (50 µM)
Cell Migration (Wound Healing Assay)Significant MigrationReduced Migration
VEGF Production (ELISA)HighSignificantly Decreased
Cell Proliferation (WST-8 Assay)NormalNo Significant Change

Other Cancers

This compound has also shown promise against other cancer types. In studies involving colorectal and breast cancers, it was found to suppress cell adhesion and invasion through the downregulation of NF-κB levels. However, the specificity of its effects appears to depend on the cancer type and cellular context, indicating a complex interaction with different signaling pathways .

Antiviral Activity

This compound's antiviral properties have been particularly emphasized during the COVID-19 pandemic. As a TMPRSS2 inhibitor, it has demonstrated early antiviral activity against SARS-CoV-2, leading to interest in its potential use for treating COVID-19 pneumonia. Clinical trials have reported a good safety profile for nafamostat when used in hospitalized patients with COVID-19 .

Table 2: Clinical Trial Outcomes for this compound in COVID-19

Study PhasePatient PopulationOutcome
Randomized Clinical TrialHospitalized COVID-19 PatientsGood Safety Profile
Efficacy EvaluationSevere CasesEarly Antiviral Activity

Case Studies

  • COVID-19 Treatment : A randomized clinical trial evaluated this compound's efficacy in patients with severe COVID-19 pneumonia. The results indicated that patients receiving nafamostat experienced improved clinical outcomes compared to controls, supporting its use as a therapeutic agent during viral infections .
  • Neuroblastoma Intervention : In a preclinical model using mice with implanted Neuro-2a tumors, this compound treatment resulted in reduced tumor size and metastasis compared to untreated controls. This emphasizes its potential as an adjunct therapy in neuroblastoma treatment strategies .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of Nafamostat mesylate in protease inhibition?

this compound acts as a broad-spectrum serine protease inhibitor, targeting enzymes such as tryptase (Ki = 95.3 pM), Factor XII, Factor X, and granzyme A . It also inhibits transmembrane protease serine 2 (TMPRSS2), which is critical for SARS-CoV-2 spike protein activation, thereby blocking viral entry into host cells . Methodologically, its inhibitory activity is validated via in vitro enzyme assays (e.g., fluorogenic substrate cleavage assays) and structural homology modeling to compare binding affinities with other inhibitors like Camostat .

Q. How is this compound utilized in studying inflammatory pathways?

Nafamostat suppresses NF-κB activation, a key regulator of inflammatory cytokines like TNF-α and IL-5. Researchers typically use western blotting to measure NF-κB expression in treated cells and ELISA to quantify cytokine levels in supernatants . For example, in neuroblastoma models, it reduced VEGF production, assessed via ELISA, which correlates with diminished angiogenesis and metastasis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on NF-κB signaling?

Discrepancies arise from cell-type specificity: Nafamostat inhibits NF-κB in pancreatic and colorectal cancer cells but shows no effect in neuroblastoma (Neuro-2a) models . To address this, researchers should:

  • Compare dose-response curves across cell lines (e.g., 0.1–100 µM).
  • Use RNA sequencing to identify alternative pathways (e.g., STAT3) that may compensate for NF-κB .
  • Validate findings in in vivo models (e.g., murine metastasis assays) to assess translational relevance .

Q. What experimental designs are optimal for evaluating Nafamostat’s anti-metastatic effects?

Key methodologies include:

  • Wound healing assays : To quantify migration inhibition in Neuro-2a cells (e.g., 24-hour treatment with 10 µM Nafamostat reduces migration by 60%) .
  • Transwell invasion assays : Using Matrigel-coated chambers to assess extracellular matrix penetration.
  • VEGF ELISA : To correlate reduced cytokine levels with metastatic potential .
  • Orthotopic mouse models : Monitoring tumor dissemination via bioluminescence imaging .

Q. How does this compound’s efficacy vary between in vitro and in vivo models for viral infections like SARS-CoV-2?

While in vitro studies show potent TMPRSS2 inhibition (IC₅₀ ~0.6 nM), clinical trials report limited mortality reduction in COVID-19 patients . Researchers must consider:

  • Pharmacokinetics : Short plasma half-life (~23 minutes) requiring continuous infusion for sustained action .
  • Cell-type dependency : Lung cell lines (e.g., Calu-3) show higher sensitivity than kidney cells (Vero E6) due to TMPRSS2 expression variability .
  • Combination therapies : Synergy with antivirals like Favipiravir to target both viral entry and replication .

Q. Methodological Considerations

Q. What strategies optimize this compound dosing in continuous kidney replacement therapy (CKRT)?

  • Dose-ranging studies : Compare 0.1–0.4 mg/kg/h to balance anticoagulation efficacy (prolonged filter lifespan) and bleeding risk .
  • Pharmacodynamic monitoring : Measure activated partial thromboplastin time (aPTT) to adjust dosing dynamically.
  • Retrospective cohort analyses : Leverage existing clinical data to identify dose-response correlations in critically ill patients .

Q. How can researchers assess Nafamostat’s specificity against related proteases (e.g., TMPRSS2 vs. tryptase)?

  • Competitive inhibition assays : Use recombinant proteases with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2).
  • Structural modeling : Compare binding poses of Nafamostat and Camostat in TMPRSS2 active sites to identify residue-specific interactions (e.g., Camostat’s stronger hydrogen bonding with Asp435) .
  • Selectivity panels : Screen against >50 proteases to identify off-target effects .

Q. Data Interpretation and Translational Challenges

Q. Why do clinical outcomes for Nafamostat in COVID-19 diverge from preclinical findings?

A 2024 meta-analysis of 16,195 patients found no mortality benefit (OR = 0.88, 95% CI: 0.20–3.75), contrasting with in vitro efficacy . Contributing factors include:

  • Late administration : Most trials initiated treatment post-hospitalization, missing the early viral replication phase.
  • Heterogeneous cohorts : Variability in comorbidities (e.g., diabetes) and concurrent therapies (e.g., corticosteroids) .
  • Endpoint selection : Focus on viral load reduction vs. clinical improvement .

Q. What are the implications of Nafamostat’s dual role as an anticoagulant and antiviral agent?

Researchers must balance anticoagulation (Factor XII inhibition) with antiviral effects in study designs:

  • Thrombosis models : Use endotoxin-induced DIC models to assess prophylactic vs. therapeutic dosing .
  • Bleeding risk stratification : Exclude high-risk patients (e.g., platelet count <50,000/µL) in clinical trials .

Eigenschaften

CAS-Nummer

82956-11-4

Molekularformel

C20H21N5O5S

Molekulargewicht

443.5 g/mol

IUPAC-Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

InChI

InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)

InChI-Schlüssel

ZESSXQLDESEKGC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Isomerische SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

Kanonische SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Aussehen

Assay:≥98%A crystalline solid

Piktogramme

Health Hazard

Synonyme

6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Mercaptopicolinaldehyde
3-Mercaptopicolinaldehyde
Nafamostat mesylate
3-Mercaptopicolinaldehyde
3-Mercaptopicolinaldehyde
Nafamostat mesylate
3-Mercaptopicolinaldehyde
3-Mercaptopicolinaldehyde
Nafamostat mesylate
3-Mercaptopicolinaldehyde
Nafamostat mesylate
3-Mercaptopicolinaldehyde
Nafamostat mesylate
3-Mercaptopicolinaldehyde
Nafamostat mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.